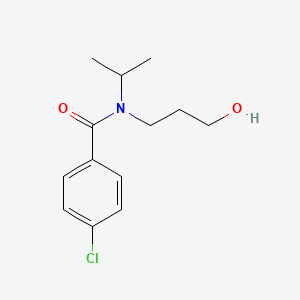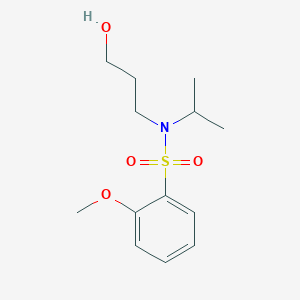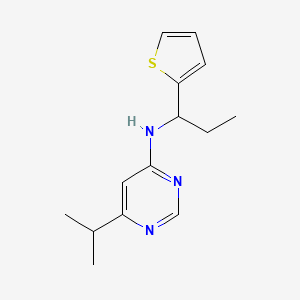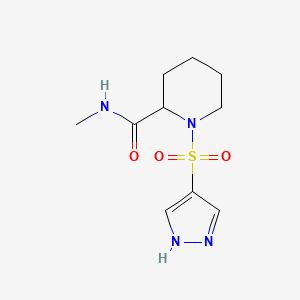![molecular formula C11H13BrO4S B7559788 2-[2-(3-Bromophenoxy)ethylsulfinyl]propanoic acid](/img/structure/B7559788.png)
2-[2-(3-Bromophenoxy)ethylsulfinyl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(3-Bromophenoxy)ethylsulfinyl]propanoic acid, also known as BESPP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. BESPP belongs to the family of sulfoxide compounds and has been shown to exhibit anti-inflammatory and anti-cancer properties. In
Mechanism of Action
The mechanism of action of 2-[2-(3-Bromophenoxy)ethylsulfinyl]propanoic acid is not fully understood, but it is believed to involve the modulation of various signaling pathways. This compound has been shown to inhibit the activity of the NF-kB pathway, which is involved in the regulation of inflammation and cancer cell growth. This compound has also been found to modulate the Wnt/beta-catenin pathway, which is involved in cell proliferation and differentiation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This compound has also been shown to induce apoptosis in cancer cells and inhibit cell proliferation. Furthermore, this compound has been found to protect neurons from oxidative stress-induced damage.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-[2-(3-Bromophenoxy)ethylsulfinyl]propanoic acid in lab experiments is its relatively low toxicity compared to other anti-cancer agents. This compound also exhibits good stability and solubility in various solvents, making it easy to handle in lab experiments. However, one of the limitations of using this compound is its low water solubility, which may affect its bioavailability in vivo.
Future Directions
There are several future directions for research on 2-[2-(3-Bromophenoxy)ethylsulfinyl]propanoic acid. One area of research is to further investigate its anti-cancer properties and its potential as a chemotherapeutic agent. Another area of research is to explore its neuroprotective effects and its potential as a treatment for neurodegenerative diseases. Additionally, research could focus on improving the water solubility of this compound to enhance its bioavailability in vivo.
Synthesis Methods
The synthesis of 2-[2-(3-Bromophenoxy)ethylsulfinyl]propanoic acid involves the reaction between 3-bromophenol and 2-(ethylsulfinyl)acetic acid in the presence of a base catalyst. The resulting product is then purified through recrystallization. The yield of this compound can be improved by optimizing the reaction conditions such as temperature, solvent, and catalyst concentration.
Scientific Research Applications
2-[2-(3-Bromophenoxy)ethylsulfinyl]propanoic acid has been studied for its potential therapeutic applications in various diseases. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting its potential as an anti-cancer agent. This compound has also been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Furthermore, this compound has been studied for its potential neuroprotective effects in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
2-[2-(3-bromophenoxy)ethylsulfinyl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO4S/c1-8(11(13)14)17(15)6-5-16-10-4-2-3-9(12)7-10/h2-4,7-8H,5-6H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KALIJHZGMBYIPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)S(=O)CCOC1=CC(=CC=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(Ethylamino)propylamino]-5-nitropyridine-3-carboxamide](/img/structure/B7559706.png)







![(2R)-2-[(1-methyl-5-pyrrol-1-ylpyrazole-4-carbonyl)amino]propanoic acid](/img/structure/B7559760.png)
![[1-[(4-Fluoro-2-methylphenyl)methyl]piperidin-4-yl]methanamine](/img/structure/B7559763.png)
![Methanone,[4-(hydroxymethyl)-1-piperidinyl]-1h-indazol-5-yl-](/img/structure/B7559768.png)

![(2R)-2-amino-N-[3-[(2-methoxyacetyl)amino]phenyl]propanamide](/img/structure/B7559781.png)
